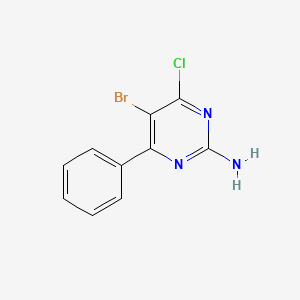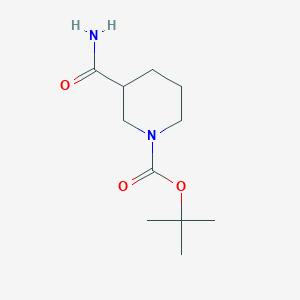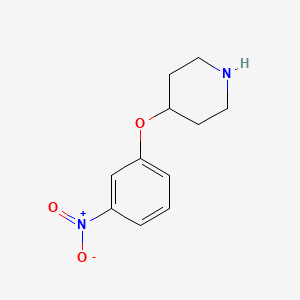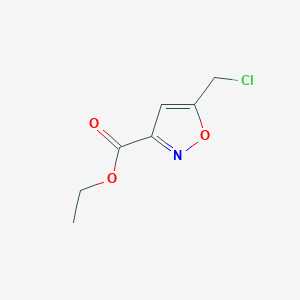
2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as quinoline derivatives and compounds with dimethylamino groups. These related compounds are often used in the synthesis of more complex molecules and can exhibit a range of biological activities, including antitumor properties .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including condensation reactions and the use of diazonium salts as intermediates. For instance, a novel tetrahydroquinazoline oxime was synthesized from a condensation reaction involving 2-oxoacetaldehyde oxime and 2-aminobenzylamine . Similarly, substituted aminals of the oxazole series were obtained through the reaction of dichloroacetamide with dimethylamine, followed by acid hydrolysis . These methods highlight the versatility of reactions involving dimethylamino groups and aldehydes in the synthesis of heterocyclic compounds.
Molecular Structure Analysis
The molecular structures of related compounds are characterized using various spectral methods, including FT-IR, NMR, and mass spectrometry. For example, the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate was determined, revealing a dimeric structure with a row of five fused rings and a distorted trigonal bipyramidal geometry around the indium atoms . These structural analyses are crucial for understanding the geometry and electronic properties of the compounds, which can influence their reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactivity of related compounds is explored through their ability to form complexes with metal ions and to undergo further reactions. For instance, a tetrahydroquinazoline oxime was used to form complexes with Co(III) and Ni(II) ions, which were characterized by their thermal properties and magnetic susceptibility . Additionally, the reactivity of 1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carbaldehyde with cyclic active methylene compounds led to the formation of exocyclic enone systems and subsequent pyrazolinylquinoline derivatives . These reactions demonstrate the potential of quinoline derivatives to participate in complex chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through elemental analysis, thermal analyses, and molar conductivity measurements. For example, the Co(III) complex of a tetrahydroquinazoline oxime was found to contain ethanol and crystal water, as revealed by thermal decomposition studies . The physical properties, such as solubility and melting points, are not directly discussed in the provided papers but are typically investigated to understand the stability and suitability of these compounds for various applications.
科学的研究の応用
DNA Interaction and Antimicrobial Activity
2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde and its derivatives have been synthesized and shown to interact with DNA. One study demonstrated that these compounds bind to calf thymus DNA (CT-DNA), indicating a potential role in DNA interactions and gene regulation. Additionally, these compounds have been screened for their antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Lamani et al., 2008).
Catalytic Applications
Compounds derived from this compound have been used in the synthesis of Ruthenium(II) complexes. These complexes show potential as catalysts in chemical reactions, such as the amidation of alcohols with amines. The efficiency and specificity of these catalysts have been explored in recent research, indicating their potential application in organic synthesis and industrial processes (Selvamurugan et al., 2016; Selvamurugan et al., 2017).
Chemical Synthesis and Characterization
The chemical synthesis and structural characterization of this compound have been a subject of study. Research has focused on developing efficient synthetic routes and understanding the molecular structure of these compounds. These studies are crucial for advancing the application of these compounds in various scientific and industrial fields (Li-qian, 2014; Kalogirou et al., 2021).
Biological Evaluation and Anticancer Potential
Studies have also explored the biological evaluation of compounds related to this compound. These compounds have shown interactions with proteins such as bovine serum albumin (BSA) and exhibited strong radical scavenging properties. Furthermore, some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents (Raja et al., 2011).
Halogen Bonding and Molecular Architecture
Research into the molecular architecture of quinolone compounds, including derivatives of this compound, has revealed unique halogen bonding interactions. These studies contribute to the understanding of molecular interactions and can inform the design of new materials and pharmaceuticals (Bauer et al., 2009).
特性
IUPAC Name |
2-(dimethylamino)-4-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12-9(7-15)11(16)8-5-3-4-6-10(8)13-12/h3-7H,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVIGHZMOYVNTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C2=CC=CC=C2N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565754 |
Source


|
| Record name | 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172753-42-3 |
Source


|
| Record name | 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)






